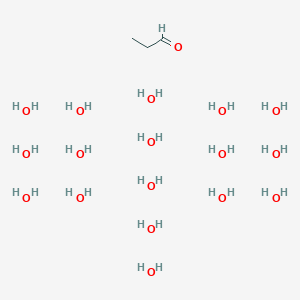
Propanal;heptadecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal;heptadecahydrate, also known as propionaldehyde, is an organic compound with the chemical formula ( \text{C}_3\text{H}_6\text{O} ). It is a member of the aldehyde family, characterized by the presence of a carbonyl group (( \text{C}= \text{O} )) attached to a hydrogen atom and an alkyl group. Propanal is a colorless liquid with a pungent odor and is commonly used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 )) as the oxidizing agent. The reaction is typically carried out under controlled conditions to prevent further oxidation to propanoic acid .
Oxidation of Propan-1-ol:
Industrial Production Methods
In industrial settings, propanal is produced via the hydroformylation of ethylene. This process involves the reaction of ethylene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to yield propanal .
Chemical Reactions Analysis
Types of Reactions
Propanal undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition.
-
Oxidation
Reagents: Acidified potassium dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 )), potassium permanganate (( \text{KMnO}_4 )).
Conditions: Typically carried out under acidic conditions.
Products: Propanoic acid.
-
Reduction
Reagents: Sodium borohydride (( \text{NaBH}_4 )), lithium aluminum hydride (( \text{LiAlH}_4 )).
Conditions: Carried out under mild conditions.
Products: Propan-1-ol.
-
Nucleophilic Addition
Reagents: Grignard reagents (( \text{RMgX} )), hydrogen cyanide (( \text{HCN} )).
Conditions: Typically carried out under anhydrous conditions.
Products: Various alcohols and cyanohydrins.
Scientific Research Applications
Propanal has several scientific research applications across various fields:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of propanal involves its reactivity as an aldehyde. The carbonyl group (( \text{C}= \text{O} )) in propanal is highly reactive and can undergo nucleophilic addition reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various products .
Comparison with Similar Compounds
Propanal is similar to other aldehydes, such as formaldehyde, acetaldehyde, and butyraldehyde. it has unique properties and reactivity due to its specific structure.
-
Formaldehyde: (( \text{CH}_2\text{O} )):
- Simplest aldehyde with a single carbon atom.
- Highly reactive and used in the production of resins and plastics .
-
Acetaldehyde: (( \text{CH}_3\text{CHO} )):
- Contains two carbon atoms.
- Used in the synthesis of acetic acid and other chemicals .
-
Butyraldehyde: (( \text{C}_4\text{H}_8\text{O} )):
- Contains four carbon atoms.
- Used in the production of rubber accelerators and plasticizers .
Propanal’s unique reactivity and applications make it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
62288-00-0 |
|---|---|
Molecular Formula |
C3H40O18 |
Molecular Weight |
364.34 g/mol |
IUPAC Name |
propanal;heptadecahydrate |
InChI |
InChI=1S/C3H6O.17H2O/c1-2-3-4;;;;;;;;;;;;;;;;;/h3H,2H2,1H3;17*1H2 |
InChI Key |
DYLZDDXGTZCMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















